Cas no 2306277-52-9 (2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride)
![2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2306277-52-9x500.png)
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,7-Diazabicyclo[4.2.0]octane, 2-methyl-, hydrochloride (1:2)
- 2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride
-
- インチ: 1S/C7H14N2.ClH/c1-9-4-2-3-6-7(9)5-8-6;/h6-8H,2-5H2,1H3;1H
- InChIKey: YBPCXKZYPRJJNX-UHFFFAOYSA-N
- ほほえんだ: CN1CCCC2NCC12.Cl
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-1G |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 1g |
¥ 6,402.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-500MG |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 500MG |
¥ 4,270.00 | 2023-03-14 | |
Ambeed | A593818-1g |
2-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride |
2306277-52-9 | 98% | 1g |
$1287.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-250.0mg |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 250.0mg |
¥2561.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-500.0mg |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 500.0mg |
¥4269.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-5.0g |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 5.0g |
¥19206.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-250MG |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 250MG |
¥ 2,560.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-100MG |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 100MG |
¥ 1,603.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-5G |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 5g |
¥ 19,206.00 | 2023-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4946-1-500mg |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride |
2306277-52-9 | 95% | 500mg |
¥4269.0 | 2024-04-22 |
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochlorideに関する追加情報
Professional Introduction to 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride (CAS No: 2306277-52-9)
2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 2306277-52-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound features a nitrogen-rich bicyclic core, which is a common motif in the design of pharmacophores, particularly in the development of drugs targeting neurological and cardiovascular disorders.
The structural complexity of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride arises from its bicyclic system, which consists of a seven-membered ring containing two nitrogen atoms at the 2- and 7-positions. The presence of two nitrogen atoms in close proximity creates a highly reactive and versatile scaffold for further functionalization. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, making it more suitable for in vitro and in vivo studies.
In recent years, there has been growing interest in nitrogen-containing heterocycles as key components in drug discovery. The bicyclic structure of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride offers several advantages over linear or acyclic amines. The rigid bicyclic framework provides conformational stability, which can be critical for binding to biological targets with high specificity. Additionally, the presence of multiple nitrogen atoms allows for diverse interactions with biological systems, including hydrogen bonding and electrostatic interactions.
One of the most compelling aspects of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride is its potential as a precursor for more complex pharmacological agents. Researchers have explored its utility in synthesizing derivatives with enhanced binding affinity or altered pharmacokinetic profiles. For instance, modifications at the methyl substituent or the nitrogen atoms have been investigated to optimize biological activity. These studies highlight the compound's versatility and its potential as a building block in medicinal chemistry.
The pharmacological profile of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride has been examined in several preclinical studies. Initial investigations suggest that this compound exhibits moderate activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The rigid bicyclic structure may facilitate optimal positioning within the binding pockets of these receptors, leading to potent and selective interactions.
Furthermore, the compound has shown promise in models of cognitive function and neuroprotection. Studies indicate that 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride may interact with enzymes involved in oxidative stress pathways, potentially offering benefits in conditions where neuroinflammation and oxidative damage play a significant role. These findings align with current trends in drug development, where targeting multifaceted mechanisms is increasingly recognized as a strategy for improving therapeutic outcomes.
The synthesis of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic framework requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient routes to complex heterocycles like this one, reducing the reliance on traditional multi-step approaches.
Recent publications have demonstrated novel synthetic methodologies for constructing diazabicycloalkanes using transition metal-catalyzed reactions or intramolecular cyclization strategies. These approaches have not only improved efficiency but also expanded the scope of accessible derivatives from this class of compounds. Such advancements are crucial for enabling rapid exploration of biological activity and optimizing lead compounds for further development.
The potential applications of 2-methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride extend beyond central nervous system disorders. Its structural features make it a promising candidate for investigating interactions with other biological targets, such as ion channels or cytokine receptors involved in inflammatory processes. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for developing drugs with tailored mechanisms of action.
In conclusion, 2-methyl- 2 , 7 - diazabicyclo[ 4 . 2 . 0 ] octane dihydrochloride ( CAS No: 2306277-52-9 ) represents an exciting area of research within medicinal chemistry . Its unique structural attributes , combined with promising preclinical findings , position it as a valuable scaffold for further exploration . As synthetic methodologies continue to evolve , expect to see more innovative derivatives emerge from this class of compounds , contributing to advancements in therapeutic development .
2306277-52-9 (2-methyl-2,7-diazabicyclo[4.2.0]octane;dihydrochloride) 関連製品
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)
- 1220411-29-9(Tiafenacil)
- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)
- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)
